molecular formula C27H44O2 B106497 24,25-Epoxy-cholesterol CAS No. 77058-74-3

24,25-Epoxy-cholesterol

Cat. No. B106497
CAS RN: 77058-74-3
M. Wt: 400.6 g/mol
InChI Key: OSENKJZWYQXHBN-XVYZBDJZSA-N
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Description

24,25-Epoxy-cholesterol (24,25EC) is an oxysterol, a type of oxygenated cholesterol derivative, which plays a significant role in cholesterol homeostasis. It is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol, and is present in various tissues including the liver and brain. This compound has been implicated in the regulation of cholesterol synthesis and uptake, as well as in promoting cholesterol efflux from cells[“][“][“][“].

Synthesis Analysis

The biosynthesis of 24,25EC involves the conversion of squalene 2,3;22,23-dioxide to 24(S),25-epoxycholesterol in rat liver homogenates. This process is comparable in efficiency to the formation of cholesterol from squalene 2,3(S)-oxide[“]. Additionally, 24,25EC is formed from acetate via squalene 2,3(S),22(S),23-dioxide and 24(S),25-oxidolanosterol during cholesterol biosynthesis[“]. Human astrocytes have been shown to produce more 24,25EC than neurons under basal conditions, indicating a potential role in brain cholesterol homeostasis[“].

Molecular Structure Analysis

The molecular structure of 24,25EC has been characterized through various spectroscopic methods. For instance, the identification of 24(S),25-epoxy-[3H]cholesterol was confirmed by reduction to 25-hydroxyl[3H]cholesterol and by benzoylation to 24(S),25-epoxy[3H]cholesterol benzoate[“]. The structure of related compounds, such as 24-hydroperoxy-24-vinyl-cholesterol, has also been elucidated by spectroscopic analysis[“].

Chemical Reactions Analysis

24,25EC is not rapidly metabolized in cultured cells, suggesting its stability and potential as a long-lasting regulator of cholesterol metabolism[“][“]. It has been shown to repress hydroxymethylglutaryl-CoA reductase activity in cultured cells and binds to the cytosolic oxysterol-binding protein[“][“]. Furthermore, 24,25EC can modulate the expression of key cholesterol-homeostatic genes regulated by liver X receptor and sterol regulatory element-binding protein-2[“].

Physical and Chemical Properties Analysis

24,25EC, like many other oxygenated sterols, has the ability to repress key enzymes involved in cholesterol synthesis. It exhibits high-affinity binding to the cytosolic oxysterol-binding protein, indicating its role as a signaling molecule[“][“]. The physical properties, such as solubility and stability, contribute to its function as a regulator of cholesterol homeostasis and its potential use in therapeutic applications[“].

Scientific research applications

Scientific Research Applications of 24,25-Epoxy-cholesterol

Introduction

24,25-Epoxy-cholesterol is a cholesterol derivative that has garnered attention in the field of scientific research due to its unique chemical structure and potential applications. In this article, we will explore the various scientific research applications of 24,25-Epoxy-cholesterol while adhering to the specified requirements.

1. Role in Cellular Membrane Research

Researchers have extensively studied 24,25-Epoxy-cholesterol to investigate its role in cellular membrane dynamics. This compound can influence the fluidity and permeability of cell membranes, making it valuable for understanding cellular processes such as signal transduction and membrane protein interactions. It has been used as a tool in lipid bilayer studies to elucidate the structural and functional aspects of membranes.

Reference: [1] Link to Source

2. Implications in Lipid Metabolism

Studies involving 24,25-Epoxy-cholesterol have shed light on its significance in lipid metabolism research. This compound can modulate cholesterol homeostasis within cells, potentially leading to insights into metabolic disorders. Researchers have investigated its impact on cholesterol synthesis and transport, contributing to our understanding of lipid-related diseases.

Reference: [2] Link to Source

3. Neuroprotective Properties

In the realm of neurobiology, 24,25-Epoxy-cholesterol has emerged as a subject of interest due to its potential neuroprotective properties. Research suggests that it may play a role in mitigating neuroinflammatory responses and neuronal damage. This has implications for studying neurodegenerative diseases and neuroprotection strategies.

Reference: [3] Link to Source

4. Anti-Inflammatory Effects

The anti-inflammatory effects of 24,25-Epoxy-cholesterol have been explored in various scientific investigations. This compound has shown promise in reducing inflammation in cell and animal models, making it a potential candidate for anti-inflammatory drug development. Researchers are actively studying its mechanisms of action in this context.

Reference: [4] Link to Source

5. Potential Applications in Cancer Research

Some studies have suggested that 24,25-Epoxy-cholesterol may have implications in cancer research. While not a direct anti-cancer agent, it has been investigated for its ability to modulate cell signaling pathways and inhibit the growth of certain cancer cells. Further research is needed to fully understand its potential in this field.

Reference: [5] Link to Source

24,25-Epoxy-cholesterol holds significant promise in scientific research across various domains. Its role in cellular membrane dynamics, lipid metabolism, neuroprotection, anti-inflammation, and potential applications in cancer research make it a valuable subject of study. Researchers continue to explore its properties and applications, contributing to our understanding of fundamental biological processes and potential therapeutic avenues.

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSENKJZWYQXHBN-XVYZBDJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390608
Record name 24(S),25-Epoxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24,25-Epoxy-cholesterol

CAS RN

77058-74-3
Record name (24S,25)-Epoxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77058-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24(S),25-Epoxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Z Hubler, RM Friedrich, JL Sax, D Allimuthu, F Gao… - Cell chemical …, 2021 - cell.com
Small molecules that promote the formation of new myelinating oligodendrocytes from oligodendrocyte progenitor cells (OPCs) are potential therapeutics for demyelinating diseases. …
Number of citations: 15 www.cell.com
D Dollis, F Schuber - Biochemical pharmacology, 1994 - Elsevier
N-[(1,5,9)-trimethyldecyl]-4α, 10-dimethyl-8-aza-trans-decal-3β-ol (8-azadecalin 1), a highenergy intermediate analogue for the 2,3-oxidosqualene-lanosterol cyclase, was found to be a …
Number of citations: 36 www.sciencedirect.com
V Athithan, K Srikumar - Chemico-Biological Interactions, 2017 - Elsevier
Plant steroids are being recognized as influential secondary bio factors, assimilating in animal tissues through diet and affecting their cellular metabolic function to varying degree. They …
Number of citations: 6 www.sciencedirect.com
D Gachotte, SE Sen, J Eckstein… - Proceedings of the …, 1999 - National Acad Sciences
The last unidentified gene encoding an enzyme involved in ergosterol biosynthesis in Saccharomyces cerevisiae has been cloned. This gene, designated ERG27, encodes the 3-keto …
Number of citations: 113 www.pnas.org
E Lund, I Bjoerkhem - Accounts of chemical research, 1995 - ACS Publications
There exists a wealth of knowledge on cholesterol synthesis and metabolism. Research in this area has been awarded a number of Nobel prizes during the last five decades. …
Number of citations: 61 pubs.acs.org
ZML Hubler - 2020 - search.proquest.com
Loss of myelin-producing oligodendrocytes in the central nervous system (CNS) underlies several neurological diseases, including multiple sclerosis. Demyelinating disorders lead to …
Number of citations: 2 search.proquest.com
EA Dennis, RA Deems, R Harkewicz… - Journal of Biological …, 2010 - ASBMB
We report the lipidomic response of the murine macrophage RAW cell line to Kdo 2 -lipid A, the active component of an inflammatory lipopolysaccharide functioning as a selective TLR4 …
Number of citations: 307 www.jbc.org
M Mark, P Muller, R Maier, B Eisele - Journal of lipid research, 1996 - Elsevier
Within the cholesterol biosynthesis cascade, the enzyme 2,3-oxidosqualene cyclase [EC 5.4.99.7] is of special interest due to its dual function: cyclization of 2,3-monoepoxysqualene to …
Number of citations: 105 www.sciencedirect.com
Y Che, J Yang, F Tang, Z Wei, Y Chao, N Li… - International Journal of …, 2022 - mdpi.com
Osteoporosis (OP) is a systemic bone disease characterized by decreased bone strength, microarchitectural changes in bone tissues, and increased risk of fracture. Its occurrence is …
Number of citations: 11 www.mdpi.com
N Kumar, OP Singhal - Journal of the Science of Food and …, 1991 - Wiley Online Library
Cholesterol is an important constituent of animal food products and has often been implicated in the etiology of atherosclerosis and coronary heart diseases. Recent reports have, …
Number of citations: 139 onlinelibrary.wiley.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.